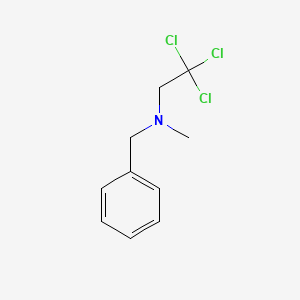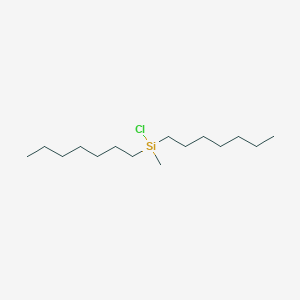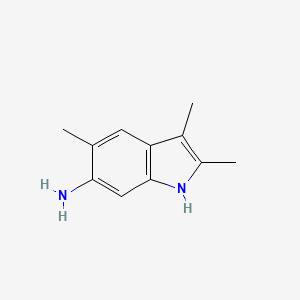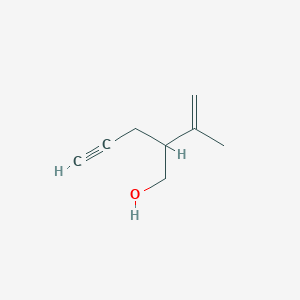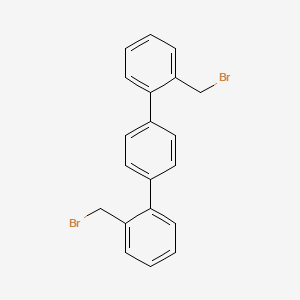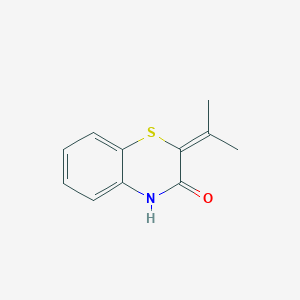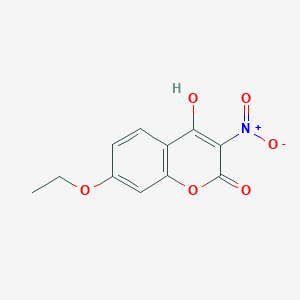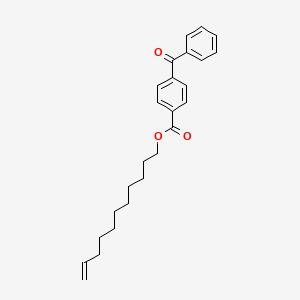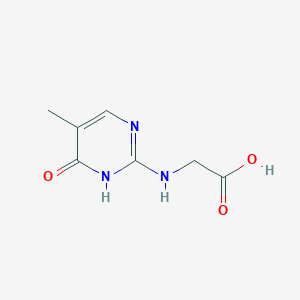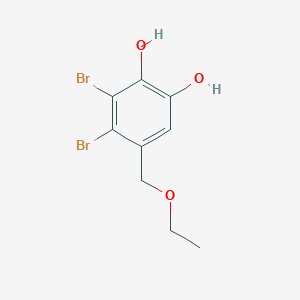
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol is a bromophenol derivative known for its significant biological activities. This compound is often isolated from marine red algae, particularly from the species Rhodomela confervoides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol typically involves multiple steps, including bromination, reduction, and Friedel-Crafts reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated compounds into less brominated or debrominated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The primary mechanism by which 3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol exerts its effects is through the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in regulating insulin signaling pathways. By inhibiting PTP1B, the compound enhances insulin sensitivity and glucose uptake, making it a potential therapeutic agent for diabetes management . The molecular targets and pathways involved include the insulin receptor and downstream signaling molecules such as IRS1/2 and Akt .
Comparison with Similar Compounds
Similar Compounds
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-(isopropoxymethyl)benzyl)benzene-1,2-diol: This compound is a synthetic analogue with similar biological activities.
3-Bromo-4-(3-bromo-4,5-dihydroxybenzyl)-5-(ethoxymethyl)-benzene-1,2-diol: Another bromophenol derivative with comparable properties.
Uniqueness
3,4-Dibromo-5-(ethoxymethyl)benzene-1,2-diol stands out due to its specific substitution pattern and the presence of ethoxymethyl groups, which confer unique chemical and biological properties. Its potent inhibition of PTP1B and potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
54502-93-1 |
|---|---|
Molecular Formula |
C9H10Br2O3 |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
3,4-dibromo-5-(ethoxymethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H10Br2O3/c1-2-14-4-5-3-6(12)9(13)8(11)7(5)10/h3,12-13H,2,4H2,1H3 |
InChI Key |
KEOOZBGAPIEERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1Br)Br)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


